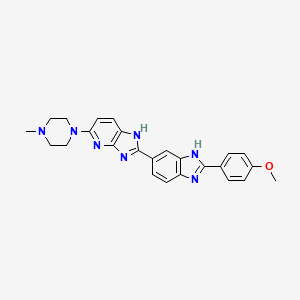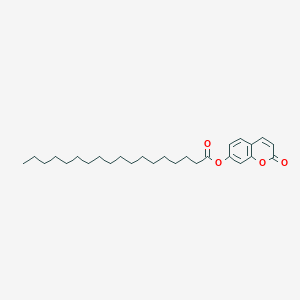![molecular formula C17H10I2O5 B14280277 [3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid CAS No. 160420-57-5](/img/structure/B14280277.png)
[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid: is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and multiple substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy and Diiodo Substituents: These groups can be introduced via electrophilic aromatic substitution reactions. For instance, iodination can be performed using iodine and an oxidizing agent, while hydroxylation can be achieved using hydroxylating agents.
Attachment of the Acetic Acid Group: This step may involve acylation reactions, such as Friedel-Crafts acylation, followed by hydrolysis to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the benzofuran ring, potentially leading to the formation of alcohols or reduced aromatic systems.
Substitution: The diiodo groups can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a useful model compound for studying various organic reactions.
Biology and Medicine:
Pharmacological Research: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Chemical Manufacturing: It can be used as an intermediate in the production of other valuable chemicals.
Wirkmechanismus
The mechanism by which [3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Alteration of Cellular Processes: The compound may affect cellular processes such as apoptosis, proliferation, or differentiation.
Vergleich Mit ähnlichen Verbindungen
[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]propionic acid: Similar structure with a propionic acid group instead of acetic acid.
[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]butyric acid: Similar structure with a butyric acid group.
Uniqueness:
Substituent Effects: The specific substituents on the benzofuran ring and the acetic acid group confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
160420-57-5 |
|---|---|
Molekularformel |
C17H10I2O5 |
Molekulargewicht |
548.07 g/mol |
IUPAC-Name |
2-[3-(4-hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid |
InChI |
InChI=1S/C17H10I2O5/c18-11-5-8(6-12(19)16(11)23)15(22)17-10-4-2-1-3-9(10)13(24-17)7-14(20)21/h1-6,23H,7H2,(H,20,21) |
InChI-Schlüssel |
WMDUTPHRHCDJML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(OC(=C2C=C1)C(=O)C3=CC(=C(C(=C3)I)O)I)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


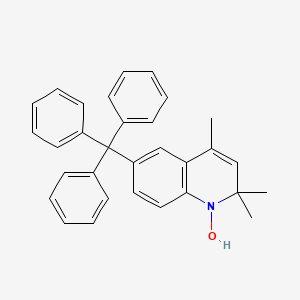
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
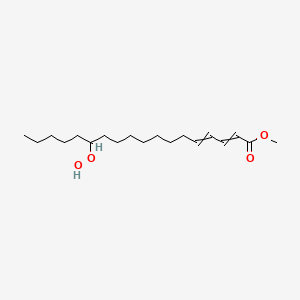
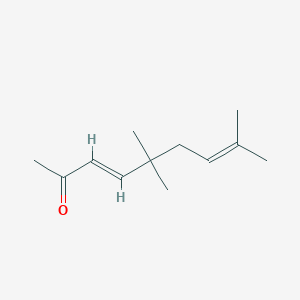
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)

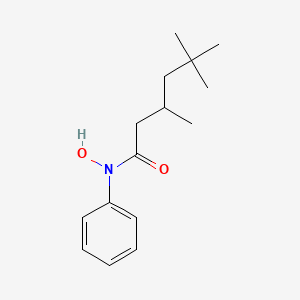
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
